N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
Overview
Description
N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed to facilitate electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Nicotinamide Derivatives: Compounds that combine the thiophene ring with nicotinic acid, showing significant biological activities.
Uniqueness
N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is unique due to its specific structure, which combines multiple thiophene rings with a propanamide backbone. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]sulfanyl-N-(thiophen-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S3/c19-15(17-11-13-3-1-7-22-13)5-9-21-10-6-16(20)18-12-14-4-2-8-23-14/h1-4,7-8H,5-6,9-12H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOPQVFRKBTBGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCSCCC(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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